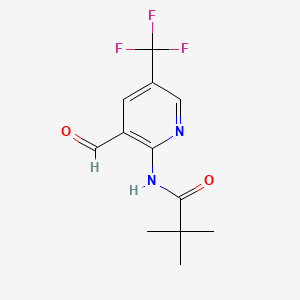

3-(6-氨基吡啶-3-基)-N-环丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

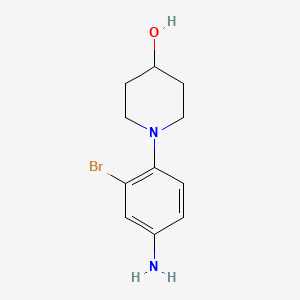

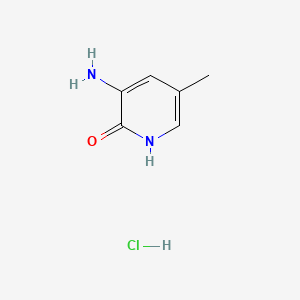

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide (3-APCPB) is an organic compound belonging to the pyridine family. It has been studied extensively for its potential applications in various scientific and medical fields. This compound has been found to possess a wide range of biochemical and physiological effects, and its synthesis method has been optimized for use in laboratory experiments. In

科学研究应用

神经退行性疾病中的氨基吡啶

氨基吡啶,例如 4-氨基吡啶,在治疗神经退行性疾病方面有着应用的历史。这些化合物作为钾通道阻滞剂,已显示出通过恢复脱髓鞘轴突的传导来改善多发性硬化症 (MS) 患者的行走障碍的疗效。法匹丁(4-氨基吡啶的缓释形式)正在进行临床试验,以评估其在改善 MS 和慢性脊髓损伤中因脱髓鞘导致的中央传导缺陷的潜力 (Kostadinova 和 Danchev,2019 年; Hayes,2006 年)。

药理学中的苯甲酰胺

苯甲酰胺,特别是带有硝代自由基的苯甲酰胺,在药理学研究中显示出前景。这些化合物通过引入硝代片段,展示了增强生物活性、修饰药理作用、降低全身毒性或增加选择性细胞毒性的潜力。这表明它们在为疾病治疗创造药理剂方面发挥着作用 (Grigor’ev、Tkacheva 和 Morozov,2014 年)。

有机合成中的杂环化合物

对杂环化合物(例如氰基吡啶衍生物)的研究突出了它们重要的生物活性,包括抗癌、抗菌和抗真菌作用。这些支架的高反应性使它们成为有机合成中的重要中间体,表明在药物化学中具有潜在应用 (Ghosh 等人,2015 年)。

作用机制

Target of Action

The primary target of 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide is the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway of Escherichia coli .

Mode of Action

The compound interacts with its target, Enoyl-[acyl-carrier-protein] reductase [NADH] FabI, leading to inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, thereby affecting the fatty acid synthesis pathway.

Biochemical Pathways

The affected pathway is the fatty acid synthesis pathway . The inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] FabI disrupts this pathway, leading to downstream effects such as the disruption of cell membrane synthesis and function.

Result of Action

The molecular and cellular effects of the compound’s action are the disruption of the fatty acid synthesis pathway . This disruption can lead to the inhibition of cell growth and proliferation, particularly in organisms that rely on this pathway for essential processes such as cell membrane synthesis.

Action Environment

The action, efficacy, and stability of 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide can be influenced by various environmental factors. For instance, the compound’s photoisomerization can be influenced by the presence of hydrogen-bonded complexes . .

属性

IUPAC Name |

3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-14-7-4-12(9-17-14)10-2-1-3-11(8-10)15(19)18-13-5-6-13/h1-4,7-9,13H,5-6H2,(H2,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKAXVWVYBHJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718575 |

Source

|

| Record name | 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |

CAS RN |

1314985-40-4 |

Source

|

| Record name | 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)